molecular formula C20H31NO6 B1238365 Symlandine CAS No. 74410-74-5

Symlandine

Cat. No.: B1238365
CAS No.: 74410-74-5
M. Wt: 381.5 g/mol
InChI Key: MVWPTZQHBOWRTF-QKJMJVMDSA-N
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Description

Symlandine is a pyrrolizidine alkaloid with the molecular formula C20H31NO6. It is a naturally occurring compound found in the roots of the common comfrey plant (Symphytum officinale). This compound is known for its complex structure and significant biological activities .

Mechanism of Action

Target of Action

Symlandine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are a group of naturally occurring plant compounds with a wide range of biological activities.

Mode of Action

Like other pyrrolizidine alkaloids, it is believed to interact with its targets in a way that influences the synthesis and release of various neurotransmitters and hormones . This can result in changes in cellular function and physiology .

Biochemical Pathways

This compound, as a pyrrolizidine alkaloid, is likely to affect several biochemical pathways. Pyrrolizidine alkaloids are known to be synthesized via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine and tryptophan . These compounds can influence a variety of downstream effects, including the production of various secondary metabolites .

Pharmacokinetics

Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Pyrrolizidine alkaloids, including this compound, are known to produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . This suggests that this compound may have significant effects at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the growth conditions and geographical origin of the plant from which this compound is derived can influence the content of pyrrolizidine alkaloids . This can, in turn, affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Symlandine can be isolated from the roots of Symphytum officinale using countercurrent chromatography. This method allows for the separation of this compound from its stereoisomers, such as symphytine . The process involves the use of various solvents and chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves the extraction from plant sources followed by purification using advanced chromatographic methods. The use of biotechnological approaches to enhance the yield of this compound from plant cultures is also being explored.

Chemical Reactions Analysis

Types of Reactions: Symlandine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Symlandine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific stereochemistry and the presence of multiple functional groups that allow it to participate in a variety of chemical reactions. Its distinct biological activities and potential therapeutic applications also set it apart from other similar compounds.

Properties

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPTZQHBOWRTF-QKJMJVMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225409
Record name Symlandine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74410-74-5
Record name Symlandine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74410-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Symlandine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074410745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Symlandine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYMLANDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR8P4EW45U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What plant species is Symlandine primarily found in?

A1: this compound is a pyrrolizidine alkaloid found in the roots of the Symphytum species, particularly Symphytum officinale (common comfrey) [] and Symphytum × uplandicum (Russian comfrey) []. It was first isolated from Symphytum tuberosum [].

Q2: How is this compound structurally related to other pyrrolizidine alkaloids found in Symphytum species?

A2: this compound is a stereoisomer of symphytine, another pyrrolizidine alkaloid found in Symphytum species []. This means they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Additionally, studies have identified several other related pyrrolizidine alkaloids in Symphytum species, including 7-acetyllycopsamine, 7-acetylintermedine, echimidine, intermedine, lasiocarpine, lycopsamine, and symviridine [, ].

Q3: What are the potential health concerns associated with pyrrolizidine alkaloids like this compound?

A3: Pyrrolizidine alkaloids, including those found in comfrey species, have been linked to hepatotoxicity and carcinogenicity in both livestock and humans []. While the precise mechanisms of these toxicities are still under investigation, research suggests that active metabolites of these alkaloids may interact with DNA in liver cells, leading to damage, mutations, and potentially cancer development [].

Q4: Are there any specific analytical techniques used to isolate and identify this compound?

A4: this compound can be effectively isolated from other pyrrolizidine alkaloids in Symphytum officinale using a single-step countercurrent chromatography procedure []. This method allows for the efficient separation of this compound from its stereoisomer, symphytine. The structure of this compound can be confirmed using various spectroscopic techniques, including 2D NMR methods [].

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